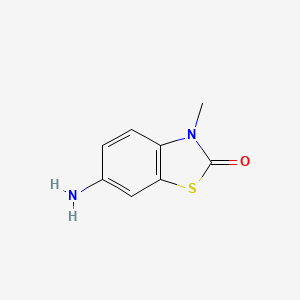

6-AMINO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE

概要

説明

6-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazole ring, and an amino group at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

化学反応の分析

Types of Reactions

6-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

科学的研究の応用

Anticonvulsant Activity

Research has indicated that derivatives of benzothiazole compounds, including 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one, exhibit anticonvulsant properties. A study evaluated a series of 1,3-benzothiazol-2-yl benzamides for their efficacy against seizures and found that many compounds showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests without notable neurotoxicity or liver toxicity .

Antiparasitic Activity

The compound has been investigated for its potential use against parasitic diseases such as human African trypanosomiasis (sleeping sickness). Recent studies have highlighted the synthesis of novel derivatives that demonstrated potent antiparasitic activity against Trypanosoma brucei. For instance, specific urea derivatives of benzothiazole were shown to cure infected mice with minimal toxicity .

Antitumor Properties

There is growing interest in the antitumor capabilities of benzothiazole derivatives. Compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study synthesized new derivatives and assessed their activity against chronic myelogenous leukemia cells, revealing promising results in inhibiting cell proliferation .

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving several synthesized benzothiazole derivatives, researchers conducted pharmacological evaluations using animal models. The results indicated that specific modifications to the benzothiazole structure enhanced anticonvulsant efficacy while maintaining safety profiles .

Case Study 2: Antiparasitic Efficacy

A recent investigation focused on the development of a novel drug delivery system using nanoparticles to enhance the bioavailability of pentamidine for treating human African trypanosomiasis. This system utilized a derivative of benzothiazole to improve targeting and reduce systemic toxicity, achieving significant therapeutic outcomes in murine models .

作用機序

The mechanism of action of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

類似化合物との比較

Similar Compounds

6-Aminobenzothiazole: Similar structure but lacks the methyl group at the 3rd position.

1,2-Benzisothiazol-3(2H)-one: Similar benzothiazole core but with different substituents.

Uniqueness

6-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

6-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS Number: 57334-19-7) is a compound of significant interest due to its diverse biological activities. This article presents a detailed analysis of its biological properties, including antimicrobial, antidiabetic, and anticonvulsant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a benzothiazole ring system that contributes to its biological activity. The compound exhibits a range of functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives, including this compound. The presence of electron-withdrawing groups such as nitro () and halogens (e.g., bromine and chlorine) has been shown to enhance the antibacterial properties of these compounds.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| GG4 | Staphylococcus aureus | 18 | |

| GG5 | Escherichia coli | 16 | |

| GG6 | Pseudomonas aeruginosa | 15 | |

| GG7 | Candida tropicalis | 20 |

The above table summarizes the antimicrobial activity of synthesized benzothiazole derivatives against various pathogens. The compounds exhibited significant inhibition zones, indicating their potential as antimicrobial agents.

Antidiabetic Potential

Research has indicated that benzothiazole derivatives, including this compound, can act as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in glucose metabolism and fat accumulation.

Case Study: Antidiabetic Activity

A study evaluated the antidiabetic potential of various benzothiazole derivatives. The results showed that compounds with specific substitutions on the benzothiazole ring displayed significant antihyperglycemic effects in diabetic models. The mechanism was attributed to the inhibition of glucose production in the liver and improved insulin sensitivity.

Anticonvulsant Activity

Benzothiazole derivatives have also been investigated for their anticonvulsant properties. For instance, compounds similar to this compound have shown promise in reducing seizure frequency in animal models.

Research Findings on Anticonvulsant Activity

A study conducted on various benzothiazole derivatives revealed that those containing amino groups exhibited notable anticonvulsant effects. The mechanism is believed to involve modulation of GABAergic neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Modifications at specific positions on the benzothiazole ring can lead to enhanced activity against various biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the para position of the phenyl ring enhances antibacterial activity.

- Substituents on Nitrogen : Alkyl or aryl substitutions on the amino group improve solubility and bioavailability.

- Hydrophobic Interactions : Increased hydrophobicity correlates with improved membrane permeability and bioactivity.

特性

IUPAC Name |

6-amino-3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDGBEKVJJKVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。